N-[2,6-di(propan-2-yl)phenyl]-2-tetradecylsulfanylacetamide
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Overview
Description
HL-004, also known as 2’,6’-diisopropyl-2-(tetradecylthio)acetanilide, is a small molecule drug that functions as an inhibitor of acyl coenzyme A:cholesterol acyltransferase 1 (SOAT1). This enzyme plays a crucial role in cholesterol metabolism by catalyzing the formation of cholesteryl esters from cholesterol and fatty acyl coenzyme A. HL-004 has been investigated for its potential therapeutic applications in treating cardiovascular diseases, hypercholesterolemia, and hyperlipidemias .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HL-004 involves multiple steps, starting with the preparation of the acetanilide core structure. The key steps include:
Formation of the acetanilide core: This involves the reaction of aniline with acetic anhydride to form acetanilide.
Introduction of the isopropyl groups: The acetanilide is then subjected to Friedel-Crafts alkylation using isopropyl chloride and aluminum chloride as a catalyst to introduce the isopropyl groups at the 2’ and 6’ positions.
Attachment of the tetradecylthio group: The final step involves the reaction of the intermediate with tetradecylthiol in the presence of a base such as sodium hydride to form the desired product, HL-004.
Industrial Production Methods
Industrial production of HL-004 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the Friedel-Crafts alkylation step and the use of automated systems for purification and isolation of the final product. The reaction conditions are carefully controlled to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
HL-004 undergoes several types of chemical reactions, including:
Oxidation: HL-004 can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: HL-004 can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides and amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
HL-004 exerts its effects by inhibiting the activity of acyl coenzyme A:cholesterol acyltransferase 1. This enzyme is responsible for the esterification of cholesterol, a key step in the formation of cholesteryl esters. By inhibiting this enzyme, HL-004 reduces the formation of cholesteryl esters, leading to a decrease in cholesterol levels within cells. This reduction in cholesterol levels can help prevent the development of atherosclerosis and other cardiovascular diseases .
Comparison with Similar Compounds
HL-004 is unique in its structure and mechanism of action compared to other acyl coenzyme A:cholesterol acyltransferase 1 inhibitors. Similar compounds include:
HL-1: Another acyl coenzyme A:cholesterol acyltransferase 1 inhibitor with a different core structure.
HL-2: A derivative of HL-004 with modifications at the sulfur atom.
HL-3: A compound with similar inhibitory activity but different pharmacokinetic properties.
HL-004 stands out due to its high potency and selectivity for acyl coenzyme A:cholesterol acyltransferase 1, making it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C28H49NOS |
---|---|
Molecular Weight |
447.8 g/mol |
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]-2-tetradecylsulfanylacetamide |
InChI |
InChI=1S/C28H49NOS/c1-6-7-8-9-10-11-12-13-14-15-16-17-21-31-22-27(30)29-28-25(23(2)3)19-18-20-26(28)24(4)5/h18-20,23-24H,6-17,21-22H2,1-5H3,(H,29,30) |
InChI Key |
KRMKZDOWCOBWNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCSCC(=O)NC1=C(C=CC=C1C(C)C)C(C)C |
Synonyms |
2',6'-diisopropyl-2-(tetradecylthio)acetanilide HL 004 HL-004 |
Origin of Product |
United States |
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